3-(Cyclohexylmethyl)-5-hydroxybenzenesulfonamide
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Overview
Description
3-(Cyclohexylmethyl)-5-hydroxybenzenesulfonamide is an organic compound that features a cyclohexylmethyl group attached to a benzenesulfonamide structure with a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-5-hydroxybenzenesulfonamide typically involves the reaction of cyclohexylmethyl chloride with 5-hydroxybenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-5-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylmethyl ketone or aldehyde derivatives.
Reduction: Formation of cyclohexylmethylamine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3-(Cyclohexylmethyl)-5-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The hydroxyl and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylamine: Similar in structure but lacks the benzenesulfonamide and hydroxyl groups.
5-Hydroxybenzenesulfonamide: Contains the benzenesulfonamide and hydroxyl groups but lacks the cyclohexylmethyl group.
Cyclohexylmethylbenzenesulfonamide: Similar but without the hydroxyl group.
Uniqueness
3-(Cyclohexylmethyl)-5-hydroxybenzenesulfonamide is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups attached to the benzenesulfonamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19NO3S |
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Molecular Weight |
269.36 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c14-18(16,17)13-8-11(7-12(15)9-13)6-10-4-2-1-3-5-10/h7-10,15H,1-6H2,(H2,14,16,17) |
InChI Key |
GLLOQACDMCJCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=CC(=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
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